Ophiopogonin A

Description

This compound has been reported in Liriope muscari and Liriope spicata with data available.

Properties

IUPAC Name |

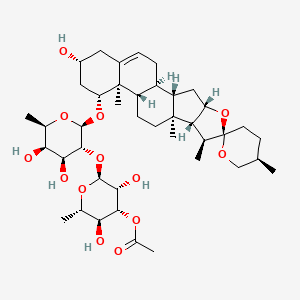

[(2S,3R,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H64O13/c1-18-10-13-41(48-17-18)19(2)30-28(54-41)16-27-25-9-8-23-14-24(43)15-29(40(23,7)26(25)11-12-39(27,30)6)52-38-36(33(46)31(44)20(3)50-38)53-37-34(47)35(51-22(5)42)32(45)21(4)49-37/h8,18-21,24-38,43-47H,9-17H2,1-7H3/t18-,19+,20-,21+,24-,25-,26+,27+,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIVGTKSVYIZEB-GDUJLLAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC(=O)C)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673002 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11054-24-3 | |

| Record name | (1beta,3beta,25R)-3-Hydroxyspirost-5-en-1-yl 2-O-(3-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)-6-deoxy-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ophiopogonin A: A Technical Guide to its Chemical Profile, Bioactivity, and Analysis

Introduction

Ophiopogonin A is a steroidal saponin isolated from the tuberous roots of traditional medicinal plants such as Ophiopogon japonicus and Liriope muscari.[1][2] These plants have a long history in traditional Chinese medicine for treating various ailments, including inflammation and cardiovascular conditions.[3][4][5] As one of the principal bioactive constituents, this compound has attracted significant scientific interest for its diverse pharmacological potential. This guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, and key biological activities, with a focus on its anti-inflammatory mechanisms. Furthermore, it presents a detailed, field-proven protocol for the extraction, isolation, and analytical quantification of this compound, designed for researchers and professionals in drug discovery and natural product chemistry.

Chemical Structure and Physicochemical Properties

This compound is a complex steroidal glycoside.[2] Its structure consists of a spirostane-type steroidal aglycone linked to a sugar moiety. This unique chemical architecture is fundamental to its biological activity and influences its solubility, stability, and pharmacokinetic profile.

Key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design, formulation, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₁H₆₄O₁₃ | [1][2][6] |

| Molecular Weight | 764.94 g/mol | [1][6][7] |

| CAS Number | 11054-24-3 | [1][2][6][7] |

| Appearance | White Powder | [1] |

| Melting Point | 183°C | [6] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Storage | Store at 2-8°C for up to 24 months | [1] |

Pharmacological Activity and Mechanism of Action

This compound, along with related saponins from Ophiopogon, exhibits a range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective activities.[3][8][9] A significant body of research highlights its potent anti-inflammatory properties, primarily through the modulation of critical signaling pathways.

Anti-Inflammatory Effects via NF-κB/MAPK Signaling

Inflammatory responses are tightly regulated by complex signaling networks. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes.[10][11]

Studies have demonstrated that this compound can effectively suppress inflammation by inhibiting the NF-κB/MAPK signaling cascade.[3][12] In a mouse model of Klebsiella pneumoniae-induced acute lung injury, treatment with this compound significantly reduced pathological damage and decreased the levels of inflammatory cells and cytokines in bronchoalveolar lavage fluid.[3][12] The protective mechanism was directly correlated with the inhibition of the NF-κB and MAPK pathways.[3][12] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the transcription of target inflammatory genes.[10][13][14]

Experimental Protocol: Extraction, Isolation, and Quantification

This section provides a robust, multi-step protocol for obtaining high-purity this compound from its natural source, Ophiopogon japonicus, and its subsequent analysis. The causality behind each step is explained to ensure methodological integrity and reproducibility.

Part 1: Ultrasonic-Assisted Extraction (UAE)

-

Rationale: UAE is chosen for its efficiency in disrupting plant cell walls, enhancing solvent penetration, and improving extraction yield at lower temperatures, which minimizes the degradation of thermolabile compounds like saponins. A 70% methanol or ethanol solution provides the optimal polarity to solubilize steroidal saponins while minimizing the co-extraction of unwanted highly polar or non-polar compounds.[4]

-

Methodology:

-

Material Preparation: Grind dried tubers of Ophiopogon japonicus into a fine powder (40-60 mesh) to maximize the surface area for extraction.

-

Extraction: Weigh 50 g of the powdered plant material and place it into a 2000 mL flask. Add 1500 mL of 70% methanol to achieve a solid-to-liquid ratio of 1:30 (g/mL).[4]

-

Sonication: Place the flask in an ultrasonic bath. Sonicate for 60 minutes at a frequency of 40 kHz and power of 250 W, maintaining the temperature at 25°C.[4]

-

Filtration: After sonication, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper under vacuum to separate the extract from the plant residue.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a bath temperature of 50°C under reduced pressure to obtain a crude extract.

-

Part 2: Purification by Column Chromatography

-

Rationale: The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary for purification. Macroporous resin chromatography is an effective initial step to enrich saponins, followed by silica gel and preparative HPLC for fine purification to isolate this compound.

-

Methodology:

-

Macroporous Resin Column:

-

Dissolve the crude extract in deionized water and apply it to a pre-conditioned D101 macroporous resin column.

-

Wash the column sequentially with deionized water to remove sugars and other polar impurities.

-

Elute the saponin-rich fraction with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions and monitor using Thin Layer Chromatography (TLC).

-

-

Silica Gel Column Chromatography:

-

Pool and concentrate the saponin-rich fractions.

-

Apply the concentrated fraction to a silica gel column (200-300 mesh).

-

Elute with a solvent system of chloroform-methanol-water in a gradient manner. The specific ratio (e.g., starting from 10:1:0.1 and gradually increasing polarity) must be optimized based on TLC monitoring.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the fractions containing this compound using a Prep-HPLC system with a C18 column.

-

Use a mobile phase of acetonitrile and water in a gradient elution program.[15] The gradient should be optimized to achieve baseline separation of this compound from closely related saponins.

-

Collect the peak corresponding to this compound, guided by the retention time of a reference standard.

-

-

Part 3: Purity Analysis and Quantification (HPLC-ELSD)

-

Rationale: this compound lacks a strong chromophore, making UV detection less sensitive. An Evaporative Light Scattering Detector (ELSD) is a universal detector ideal for quantifying non-volatile compounds like saponins, providing a response proportional to their mass.[16]

-

Methodology:

-

Chromatographic Conditions:

-

ELSD Conditions:

-

Quantification:

-

Prepare a stock solution of high-purity this compound reference standard in methanol.

-

Create a series of calibration standards by serial dilution.

-

Inject the standards to construct a calibration curve (log peak area vs. log concentration).

-

Inject the purified sample and quantify the concentration using the calibration curve. The purity is confirmed by the presence of a single major peak at the correct retention time.

-

-

Sources

- 1. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS#:11054-24-3 | Chemsrc [chemsrc.com]

- 7. Natural Product Description|this compound [sinophytochem.com]

- 8. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. worldscientific.com [worldscientific.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ingentaconnect.com [ingentaconnect.com]

- 13. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. [HPLC simultaneous determination of contents of 5 saponin constituents in Ophiopogonis Radix] - PubMed [pubmed.ncbi.nlm.nih.gov]

Ophiopogonin A: A Technical Guide to its Discovery, Natural Sources, and Analysis

Abstract

Ophiopogonin A, a steroidal saponin, is a significant bioactive compound predominantly found in the tuberous roots of plants belonging to the genera Ophiopogon and Liriope. This technical guide provides an in-depth exploration of this compound, beginning with its discovery and historical context. It offers a comprehensive overview of its primary natural sources, detailing the botanical aspects and geographical distribution of the source plants. The document further elucidates the biosynthetic pathway of steroidal saponins, providing a framework for understanding the natural production of this compound. Detailed methodologies for its extraction, isolation, and characterization are presented, with an emphasis on the scientific rationale behind the selection of these techniques. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the study of this compound.

Discovery and Historical Context

Scientific exploration of these plants began in the mid-20th century, with a focus on identifying their active chemical constituents. Early studies on the tubers of Ophiopogon japonicus led to the isolation of various steroidal glycosides[1]. While these initial reports may not have specifically named "this compound," they laid the groundwork for the subsequent detailed characterization of a series of related saponins, including this compound, B, C, and D, among others. The structural elucidation of these complex molecules was made possible by advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound is chemically identified as a steroid saponin[2]. Its structure and properties are cataloged in major chemical databases such as PubChem, where it is assigned the Chemical Abstracts Service (CAS) number 11054-24-3[2]. The ongoing research into this compound and its congeners continues to unveil their pharmacological potential, validating the traditional uses of their source plants.

Natural Sources of this compound

This compound is primarily isolated from perennial herbaceous plants belonging to the Asparagaceae family. The most prominent sources are species within the genera Ophiopogon and Liriope.

Ophiopogon Species

The genus Ophiopogon, commonly known as mondo grass, is a key source of this compound.

-

Ophiopogon japonicus (L.f.) Ker-Gawl. This species, known as "Mai Dong" in Chinese, is a widely used traditional Chinese medicine and the most significant source of ophiopogonins[3]. It is a perennial, evergreen herb with tuberous roots where the saponins are concentrated[4]. O. japonicus is extensively cultivated in the Sichuan and Zhejiang provinces of China[5].

Liriope Species

The genus Liriope, commonly known as lilyturf, also contains this compound.

-

Liriope muscari (Decne.) L.H. Bailey: This species is another documented source of this compound[2][6]. It is a popular ornamental groundcover plant.

-

Liriope spicata (Thunb.) Lour.: This species is also reported to contain this compound[2]. It is sometimes used as a substitute for Ophiopogon japonicus in traditional medicine[7].

The concentration and composition of steroidal saponins, including this compound, can vary depending on the plant's geographical origin, cultivation conditions, and harvesting time[8].

Biosynthesis of this compound

This compound, as a steroidal saponin, is synthesized in plants through a complex series of enzymatic reactions. The biosynthesis of steroidal saponins begins with the cyclization of 2,3-oxidosqualene, a key intermediate in the isoprenoid pathway.

The general biosynthetic pathway for steroidal saponins can be outlined as follows:

-

Formation of the Sterol Backbone: The pathway initiates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 30-carbon compound, squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

-

Cyclization and Formation of the Aglycone: Cycloartenol synthase or a related oxidosqualene cyclase catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, which is a precursor to various sterols, including cholesterol. Cholesterol is then believed to be a key intermediate in the biosynthesis of steroidal saponins in many plants[9][10].

-

Modification of the Sterol Core: The cholesterol backbone undergoes a series of modifications, including hydroxylation, oxidation, and other enzymatic transformations, to form the specific aglycone (sapogenin) of the saponin. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYP450s)[11][12].

-

Glycosylation: The final step in the biosynthesis of this compound is the attachment of sugar moieties to the aglycone. This glycosylation is carried out by a series of specific glycosyltransferases (GTs), which sequentially add sugar units to the steroidal core, forming the final saponin structure[11][12].

The following diagram illustrates a generalized workflow for the biosynthesis of steroidal saponins.

Caption: Generalized biosynthetic pathway of steroidal saponins.

Methodologies for Extraction, Isolation, and Characterization

The extraction and purification of this compound from its natural sources require a multi-step process designed to separate it from a complex mixture of other phytochemicals.

Extraction

The initial step involves the extraction of crude saponins from the plant material. The choice of solvent and extraction method is critical for maximizing the yield and purity of the target compound.

Protocol: Ultrasonic-Assisted Extraction of Saponins from Ophiopogon japonicus

-

Objective: To obtain a crude extract enriched with saponins from the tuberous roots of Ophiopogon japonicus.

-

Methodology:

-

Plant Material Preparation: Air-dried tuberous roots of Ophiopogon japonicus are pulverized into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is subjected to ultrasonic-assisted extraction with 70% methanol at a solid-to-liquid ratio of 1:30 (g/mL) for 60 minutes.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude saponin extract.

-

Isolation and Purification

The crude extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through various chromatographic techniques.

Protocol: Multi-Step Chromatographic Purification of this compound

-

Objective: To isolate and purify this compound from the crude saponin extract.

-

Methodology:

-

Macroporous Resin Column Chromatography: The crude extract is dissolved in water and applied to a macroporous resin column. The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) to obtain fractions enriched in saponins.

-

Silica Gel Column Chromatography: The saponin-rich fraction is subjected to silica gel column chromatography. The column is eluted with a solvent system of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column. A mobile phase consisting of a gradient of acetonitrile and water is commonly used. The peak corresponding to this compound is collected.

-

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Sources

- 1. Ophiopogonin D: A new herbal agent against osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C41H64O13 | CID 46173858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 5. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS:11054-24-3 | Manufacturer ChemFaces [chemfaces.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Ophiopogonin A biological activity and pharmacological effects

An In-Depth Technical Guide to the Biological Activity and Pharmacological Effects of Ophiopogonin D

A Note on Nomenclature: This guide focuses on Ophiopogonin D (OP-D), a C27 steroidal glycoside isolated from the tuber of Ophiopogon japonicus.[1][2] While the topic requested was Ophiopogonin A, a comprehensive review of current scientific literature reveals that Ophiopogonin D is the most extensively studied compound in this class, with a wealth of data on its pharmacological effects and mechanisms of action. Information specific to this compound is sparse, whereas Ophiopogonin D has been the subject of numerous in-depth preclinical studies. Therefore, to provide a guide that meets the core requirements for technical depth, mechanistic insight, and detailed protocols, we will focus on the significant body of research available for Ophiopogonin D.

Introduction

Ophiopogon japonicus (Thunb.) Ker Gawl., a perennial herb known as "Maidong" in traditional Chinese medicine, has been used for centuries to treat a range of ailments, including cardiovascular and inflammatory diseases.[3][4][5][6] Its therapeutic properties are attributed to a rich array of bioactive constituents, primarily steroidal saponins, homoisoflavonoids, and polysaccharides.[3][6][7][8] Among these, Ophiopogonin D (OP-D), a rare C27 steroidal glycoside, has emerged as a molecule of significant scientific interest due to its multifaceted pharmacological activities.[2][9] Extensive research has demonstrated its potential as an anti-inflammatory, anti-cancer, cardioprotective, neuroprotective, and bone-protective agent.[2][10] This technical guide provides a comprehensive synthesis of the current understanding of Ophiopogonin D, detailing its mechanisms of action, summarizing key quantitative data, and outlining robust experimental protocols for its investigation.

Anti-Inflammatory Activity

Ophiopogonin D exhibits potent anti-inflammatory effects across various preclinical models, primarily by modulating key signaling pathways that regulate the inflammatory response.[1][2]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

A central mechanism of OP-D's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][7] In models of colitis, diabetic nephropathy, and particulate matter-induced lung inflammation, OP-D has been shown to suppress the activation and nuclear translocation of NF-κB.[1][2][9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as adhesion molecules like VCAM-1.[1][2]

Furthermore, studies have elucidated that OP-D can inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 and JNK.[3][6] Since the MAPK pathway can lead to the activation of NF-κB, this represents another crucial node of intervention for OP-D.[6]

Signaling Pathway Diagram: Ophiopogonin D in Inflammation

Caption: Ophiopogonin D inhibits NF-κB and MAPK inflammatory pathways.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a standard method for evaluating the anti-inflammatory effects of Ophiopogonin D on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well. Allow them to adhere overnight. This density ensures cells are sub-confluent and responsive to stimuli.

-

Compound Treatment: Prepare stock solutions of Ophiopogonin D in DMSO and dilute to final concentrations in culture media (ensure final DMSO concentration is <0.1% to avoid solvent toxicity). Pre-treat the cells with various concentrations of Ophiopogonin D or a vehicle control for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group. Incubate for 24 hours.

-

Endpoint Measurement - Nitric Oxide (NO) Production:

-

Collect 50 µL of culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent II (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A decrease in absorbance relative to the LPS-only control indicates inhibition of NO production.

-

-

Endpoint Measurement - Cytokine Production (ELISA):

-

Collect culture supernatants.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.

-

Anti-Cancer Activity

Ophiopogonin D demonstrates significant anti-neoplastic properties against a variety of cancers, including lung, colorectal, breast, and laryngeal cancers.[1][2][12] Its efficacy stems from a multi-targeted approach that induces apoptosis, halts the cell cycle, and modulates critical oncogenic signaling pathways.[13]

Mechanism of Action

-

Induction of Apoptosis: OP-D triggers programmed cell death by activating both intrinsic and extrinsic apoptotic pathways.[13] It promotes the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of PARP.[2][13][14] In colorectal cancer, OP-D has been shown to induce apoptosis through the activation of the tumor suppressor p53.[1][15]

-

Cell Cycle Arrest: OP-D can halt cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[16] This is achieved by downregulating key cell cycle regulators, including cyclin D1 and CDK4.[1][2]

-

Inhibition of Oncogenic Signaling: OP-D potently suppresses the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently hyperactivated in cancers like non-small cell lung carcinoma (NSCLC).[17][18] This inhibition is mediated by inducing oxidative stress (disturbing the GSH/GSSG ratio), which in turn blocks STAT3 phosphorylation and its downstream targets involved in survival, proliferation, and angiogenesis.[18] Additionally, pathways such as PI3K/Akt are also inhibited by OP-D treatment.[2][15]

Quantitative Data: Cytotoxicity of Ophiopogonins

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| MG-63 | Osteosarcoma | Ophiopogonin C | 19.76 | [19] |

| SNU387 | Hepatocellular Carcinoma | Ophiopogonin C | 15.51 | [19] |

| MCF-7 | Breast Carcinoma | Ophiopogonin D | Not Specified | [13][16] |

| A549 | Non-small cell lung carcinoma | Ophiopogonin D | Not Specified | [18][20] |

Note: Specific IC₅₀ values for Ophiopogonin D are often study-dependent; however, its activity is consistently demonstrated in the low micromolar range.

Signaling Pathway Diagram: Ophiopogonin D in Cancer

Caption: Ophiopogonin D induces apoptosis and inhibits STAT3 signaling.

Cardiovascular Protective Effects

OP-D exerts significant protective effects on the cardiovascular system, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury and heart failure.[1][2][21]

Mechanism of Action

The primary cardioprotective mechanism involves the upregulation of cytochrome P450 epoxygenase (CYP) enzymes, specifically CYP2J2 and CYP2J3.[1][2][22] This leads to an increase in their metabolites, epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory, anti-inflammatory, and anti-apoptotic properties.[1][21] The increased EETs contribute to cardioprotection by:

-

Activating the PI3K/Akt/eNOS signaling pathway , which improves cardiac function and endothelial nitric oxide production.[1]

-

Reducing Angiotensin II-induced NF-κB activation , thereby decreasing the expression of pro-inflammatory cytokines and adhesion molecules.[1][2]

-

Suppressing Endoplasmic Reticulum (ER) stress and preserving calcium homeostasis in cardiomyocytes.[2]

Experimental Workflow: Myocardial Ischemia-Reperfusion (MI/R) Model

Caption: Workflow for an in vivo myocardial ischemia-reperfusion study.

Neuroprotective Effects

Preliminary studies indicate that Ophiopogonin D possesses significant neuroprotective properties, particularly in models of cerebral ischemia-reperfusion injury (CIRI).[23]

Mechanism of Action

The neuroprotective effects of OP-D are strongly linked to its ability to inhibit the phosphorylation of STAT3.[23][24] In the context of CIRI, activated STAT3 contributes to neuronal death. By suppressing STAT3 phosphorylation, OP-D mitigates a cascade of downstream detrimental effects, including:

-

Reduced Neuronal Apoptosis: Decreased programmed cell death in affected brain regions.

-

Amelioration of Oxidative Stress: Increased levels of endogenous antioxidants like GSH and SOD, and decreased levels of lipid peroxidation markers like MDA.[23]

-

Suppression of Inflammatory Response: Lowered production of pro-inflammatory cytokines in the brain tissue.[23]

Data Summary: Effects of OP-D in MCAO/R Rat Model

| Marker | MCAO/R Group | MCAO/R + OPD Group | Effect of OP-D | Reference |

| Oxidative Stress | ||||

| GSH | Significantly decreased | Significantly increased | Antioxidant Restoration | [23] |

| SOD | Significantly decreased | Significantly increased | Antioxidant Restoration | [23] |

| MDA | Significantly increased | Significantly decreased | Anti-lipid Peroxidation | [23] |

| Inflammation | ||||

| TNF-α | Significantly increased | Significantly decreased | Anti-inflammatory | [23] |

| IL-1β | Significantly increased | Significantly decreased | Anti-inflammatory | [23] |

| Apoptosis | ||||

| p-STAT3 | Significantly increased | Significantly decreased | Pro-survival | [23][24] |

Pharmacokinetics

Pharmacokinetic studies, primarily in rats, have provided initial insights into the absorption, distribution, metabolism, and excretion of Ophiopogonin D. After intravenous administration (77.0 μg/kg), OP-D was found to fit an open two-compartment model with a clearance (Cl) of 0.024 ± 0.010 L/min/kg and a half-life (T₁/₂) of 17.29 ± 1.70 min.[2] Interestingly, when administered as part of the 'Shenmai' injection, a complex herbal preparation, the clearance of OP-D was significantly lower, suggesting interactions with other components that may enhance its bioavailability.[2][9]

Conclusion and Future Directions

Ophiopogonin D, a principal steroidal saponin from Ophiopogon japonicus, has demonstrated a remarkable spectrum of pharmacological activities in preclinical studies. Its ability to modulate fundamental cellular pathways—such as NF-κB, STAT3, and PI3K/Akt—underpins its potent anti-inflammatory, anti-cancer, cardioprotective, and neuroprotective effects. The multi-targeted nature of Ophiopogonin D makes it a compelling candidate for further therapeutic development.

Future research should focus on several key areas:

-

Bioavailability and Formulation: Addressing the potentially low oral bioavailability, a common challenge for saponins, through advanced formulation strategies.

-

Toxicology: Conducting comprehensive long-term toxicity and safety pharmacology studies to establish a clear therapeutic window.

-

Clinical Translation: Designing and conducting well-controlled clinical trials to validate the efficacy of Ophiopogonin D in human diseases, particularly in inflammatory conditions and as an adjunct in cancer therapy.

-

Target Deconvolution: Utilizing advanced chemical biology and proteomic approaches to definitively identify its direct molecular binding partners.

By bridging the gap between its traditional use and modern pharmacological validation, Ophiopogonin D stands out as a promising natural product for the development of novel therapeutics.

References

- Benchchem. Pharmacological activities of Ophiopogonin D review.

-

Liu Q, Lu JJ, Hong HJ, Yang Q, Wang Y, Chen XJ. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms. Phytomedicine. 2023 May;113:154718. Available from: [Link]

- CORE. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas.

- National Institutes of Health (NIH). Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro.

-

Various Authors. Ophiopogonin D: review of pharmacological activity. Frontiers in Pharmacology. 2024 Jul 18. Available from: [Link]

- Zhao M, Xu WF, Shen HY, Shen PQ, Zhang J, Wang DD, et al. Comparison of bioactive components and pharmacological activities of ophiopogon japonicas extracts from different geographical origins. Journal of Pharmaceutical and Biomedical Analysis.

-

Huang L, Zhang L, Luo Z, et al. Ophiopogonin D: A New Herbal Agent Against Osteoporosis. Bone. 2015. Available from: [Link]

- Benchchem. Application Notes and Protocols: Isolation and Purification of Ophiopogonanone F from Ophiopogon japonicus.

- Impactfactor. Ophiopogon japonicus: Traditional Uses, Pharmacological, and Cosmetic Applications.

-

National Institutes of Health (NIH). Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro. PubMed. 2015 Apr 21. Available from: [Link]

- Frontiers. Ophiopogonin D: review of pharmacological activity. 2024 Jul 17.

- World Scientific Publishing. Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. 2025 Mar 19.

- Benchchem. Addressing low bioactivity of Ophiopogonanone F in in vitro assays.

-

Dong W, Dong Q, Ding H. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. Oncology Letters. Available from: [Link]

- Scribd. Ophiopogonin D Review of Pharmacological Activity | PDF | Electrospray Ionization.

-

ResearchGate. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms | Request PDF. 2025 Aug 7. Available from: [Link]

-

National Institutes of Health (NIH). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. 2017 Jan 5. Available from: [Link]

- Benchchem. Ophiopogonin D: A Technical Guide to its Neuroprotective Effects in Preliminary Studies.

- Benchchem. Ophiopogonin D toxicity and safe dosage determination.

-

ResearchGate. Preparation and biological activity of saponin from Ophiopogon japonicus. 2025 Aug 6. Available from: [Link]

-

National Institutes of Health (NIH). Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis. 2022 Sep 16. Available from: [Link]

-

Kou J, Sun Y, Lin Y, Cheng Z, Chen M, Li F, Wang J. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. Biological & Pharmaceutical Bulletin. 2005;28(7):1234-8. Available from: [Link]

-

Wang Y, Zhao L, Wang D, Wang H, Zhang L. Cardiovascular protective effect of polysaccharide from Ophiopogon japonicus in diabetic rats. International Journal of Biological Macromolecules. 2013;62:28-33. Available from: [Link]

- Benchchem. Ophiopogonin C literature review of pharmacological effects.

-

ResearchGate. Ophiopogonin D Reduces Myocardial Ischemia-Reperfusion Injury via Upregulating CYP2J3/EETs in Rats. 2018 Sep 14. Available from: [Link]

- Benchchem. The Anti-Cancer Potential of Ophiopogonin D: A Technical Guide for Researchers.

-

ResearchGate. (PDF) Ophiopogonin D: review of pharmacological activity. 2025 Aug 7. Available from: [Link]

-

Frontiers. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. 2024 Nov 13. Available from: [Link]

-

AACR Journals. Abstract 864: Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. 2022 Jun 15. Available from: [Link]

-

PubMed. Ophiopogonin D improves oxidative stress and mitochondrial dysfunction in pancreatic β cells induced by hydrogen peroxide through Keap1/Nrf2/ARE pathway in diabetes mellitus. Available from: [Link]

-

J-Stage. Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. Available from: [Link]

-

PubMed. [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes]. Available from: [Link]

-

Wu Z, Zhao X, Miyamoto A, et al. Effects of steroidal saponins extract from Ophiopogon japonicus root ameliorates doxorubicin-induced chronic heart failure by inhibiting oxidative stress and inflammatory response. Pharmaceutical biology. 2019;57(1):176-183. Available from: [Link]

- OUCI. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms.

-

ResearchGate. Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. Available from: [Link]

-

Qiao Y, Jiao H, Wang F, Niu H. Ophiopogonin D of Ophiopogon japonicus ameliorates renal function by suppressing oxidative stress and inflammatory response in streptozotocin-induced diabetic nephropathy rats. Brazilian Journal of Medical and Biological Research. 2020;53(7):e9628. Available from: [Link]

-

Lee SH, Kim B, Kim HS, et al. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma. Cancers (Basel). 2018 Nov 8;10(11):443. Available from: [Link]

- FAO AGRIS. Oligosaccharides of Ophiopogon japonicus ameliorate insulin resistance and glucolipid metabolism in HFD/STZ-induced T2DM rats and IR-HepG2 cells via activation of the IRS-1/PI3K/AKT/GSK-3β pathway.

-

ResearchGate. Ophiopogonin D protects against cerebral ischemia–reperfusion injury in rats by inhibiting STAT3 phosphorylation. 2025 Aug 7. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Methylophiopogonanone A Protects against Cerebral Ischemia/Reperfusion Injury and Attenuates Blood-Brain Barrier Disruption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. [Effects of ophiopogonin D on fatty acid metabolic enzymes in cardiomyocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

Ophiopogonin A mechanism of action studies

An In-depth Technical Guide to the Mechanistic Pathways of Ophiopogonin A

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the molecular mechanisms of this compound, a steroidal glycoside derived from the tuber of Ophiopogon japonicus. While research on this compound is emerging, this document synthesizes the current understanding of its anti-inflammatory properties. To provide a broader context for researchers, this guide also delves into the well-documented mechanisms of its close structural analog, Ophiopogonin D, offering insights into potential avenues for future investigation of this compound.

Introduction to Ophiopogonins

Ophiopogon japonicus (Thunb.) Ker-Gawl is a well-known herb in traditional Chinese medicine, utilized for centuries to treat a variety of ailments, including cardiovascular and chronic inflammatory diseases.[1] The therapeutic properties of this plant are attributed to its rich composition of bioactive molecules, including polysaccharides, homoisoflavonoids, and notably, steroidal saponins known as ophiopogonins.[2][3] Among these, this compound and its congeners, such as Ophiopogonin B and D, have garnered significant scientific interest for their diverse pharmacological activities.[2] This guide will focus primarily on the elucidated mechanisms of this compound, with comparative insights from the more extensively studied Ophiopogonin D.

The Core Mechanism of this compound: Attenuation of Acute Lung Inflammation

Current research on this compound has primarily focused on its potent anti-inflammatory effects, particularly in the context of acute lung injury. Studies have demonstrated its efficacy in a mouse model of Klebsiella pneumoniae-induced pneumonia.[4] The primary mechanism of action identified is the inhibition of the NF-κB/MAPK signaling pathway.[4]

Modulation of the NF-κB/MAPK Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. In the presence of inflammatory stimuli, such as bacterial infection, these pathways are activated, leading to the production of pro-inflammatory cytokines and cellular infiltration. This compound has been shown to intervene in this cascade.[4]

Specifically, this compound down-regulates the expression of RELA, the p65 subunit of NF-κB, which is crucial for its transcriptional activity.[5][6] By inhibiting the NF-κB pathway, this compound effectively reduces the infiltration of inflammatory cells into the bronchoalveolar lavage fluid and decreases the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]

Concurrently, this compound also modulates the MAPK pathway, though the precise molecular targets within this cascade are still under investigation. The combined inhibition of both NF-κB and MAPK signaling results in a significant attenuation of the pathological damage to lung tissue.[4]

Data on the Anti-inflammatory Effects of this compound

While specific IC50 values for this compound are not yet widely reported in the literature, studies have provided semi-quantitative data on its anti-inflammatory effects.

| Parameter | Effect of this compound Treatment | Model System | Reference |

| Lung Wet-to-Dry Ratio | Significantly controlled and inhibited | Klebsiella pneumoniae-induced mouse pneumonia | [4] |

| Inflammatory Cell Infiltration in BALF | Dramatically diminished | Klebsiella pneumoniae-induced mouse pneumonia | [4] |

| IL-1β, IL-6, and TNF-α Levels in BALF | Significantly reduced | Klebsiella pneumoniae-induced mouse pneumonia | [4] |

| RELA (NF-κB p65) Expression | Down-regulated | Klebsiella pneumoniae-induced rat pneumonia | [5][6] |

Experimental Protocol: In Vivo Model of Acute Lung Inflammation

The following is a representative protocol for inducing and evaluating acute lung inflammation in a mouse model to study the effects of this compound. This protocol is based on methodologies described in the literature.[4]

Objective: To assess the anti-inflammatory effects of this compound on Klebsiella pneumoniae-induced acute lung injury in mice.

Materials:

-

Klebsiella pneumoniae (strain to be specified, e.g., ATCC 43816)

-

This compound

-

Levofloxacin (positive control)

-

Phosphate Buffered Saline (PBS)

-

Male C57BL/6 mice (6-8 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools for dissection

-

Equipment for bronchoalveolar lavage (BAL)

-

ELISA kits for IL-1β, IL-6, and TNF-α

-

Western blot and RT-qPCR reagents and equipment

Procedure:

-

Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with free access to food and water.

-

Model Induction:

-

Anesthetize mice.

-

Intratracheally instill a suspension of Klebsiella pneumoniae (e.g., 1 x 10^6 CFU in 50 µL of PBS) to induce pneumonia. A sham group should receive PBS only.

-

-

Treatment:

-

Divide the infected mice into treatment groups:

-

Vehicle control (e.g., PBS or appropriate solvent)

-

This compound (dose to be determined by preliminary studies, e.g., 10 mg/kg)

-

Positive control (e.g., Levofloxacin)

-

-

Administer treatments intraperitoneally at a specified time point post-infection (e.g., 2 hours).

-

-

Sample Collection (e.g., 12 hours post-treatment):

-

Euthanize mice.

-

Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of PBS into the lungs.

-

Collect lung tissue for histopathology, Western blot, and RT-qPCR analysis.

-

-

Analysis:

-

BAL Fluid Analysis:

-

Centrifuge the BAL fluid to pellet the cells.

-

Count the total and differential inflammatory cells in the pellet.

-

Measure the protein concentration in the supernatant as an indicator of vascular permeability.

-

Quantify the levels of IL-1β, IL-6, and TNF-α in the supernatant using ELISA.

-

-

Lung Tissue Analysis:

-

Fix a portion of the lung tissue in formalin for histopathological examination (H&E staining).

-

Homogenize the remaining lung tissue to extract protein and RNA.

-

Perform Western blot analysis to determine the expression levels of key proteins in the NF-κB and MAPK pathways (e.g., phosphorylated and total p65, JNK, ERK).

-

Conduct RT-qPCR to measure the mRNA expression of relevant genes.

-

-

Broader Mechanistic Insights from Ophiopogonin D

The extensive research on Ophiopogonin D provides a valuable framework for understanding the potential multifaceted mechanisms of this compound. Ophiopogonin D has demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[1]

Ophiopogonin D's Anti-inflammatory and Apoptotic Mechanisms

Ophiopogonin D exerts its anti-inflammatory effects through multiple pathways. Similar to this compound, it is a potent inhibitor of the NF-κB signaling pathway.[7] Additionally, it has been shown to modulate the AMP-activated protein kinase (AMPK) pathway.[7]

In the context of cancer, Ophiopogonin D has been found to induce apoptosis. This is achieved through the activation of p53 and the inhibition of the oncogene c-Myc.[8]

Quantitative Data for Ophiopogonin D

| Activity | IC50/Effective Concentration | Cell Line/Model | Reference |

| Anti-inflammatory (Cell Adhesion) | IC50: 1.38 nmol/L | PMA-induced adhesion of HL-60 to ECV304 cells | |

| Anti-cancer (Cell Viability) | 20–40 µM | Colorectal cancer cells | [8] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes an in vitro assay to measure the inhibition of inflammatory cell adhesion, a key event in the inflammatory cascade.

Objective: To determine the effect of this compound or D on the adhesion of leukocytes to endothelial cells.

Materials:

-

Human leukemia cell line (e.g., HL-60)

-

Human endothelial cell line (e.g., ECV304 or HUVECs)

-

Cell culture medium (e.g., RPMI 1640)

-

Fetal Bovine Serum (FBS)

-

Phorbol-12-myristate-13-acetate (PMA)

-

This compound or D

-

Calcein-AM (fluorescent dye)

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HL-60 and ECV304 cells in appropriate medium supplemented with FBS.

-

Endothelial Cell Plating: Seed ECV304 cells in a 96-well plate and grow to confluence.

-

Leukocyte Labeling: Label HL-60 cells with Calcein-AM according to the manufacturer's instructions.

-

Treatment:

-

Pre-treat the confluent ECV304 cells with various concentrations of this compound or D for a specified time (e.g., 1 hour).

-

Induce inflammation in the endothelial cells by adding PMA (e.g., 10 ng/mL) and incubate for a further 2 hours.

-

-

Co-culture and Adhesion:

-

Wash the ECV304 cells to remove any non-adherent compounds.

-

Add the Calcein-AM labeled HL-60 cells to each well and incubate for 30 minutes to allow for adhesion.

-

-

Quantification:

-

Gently wash the wells to remove non-adherent HL-60 cells.

-

Measure the fluorescence in each well using a fluorescence plate reader. The fluorescence intensity is proportional to the number of adherent HL-60 cells.

-

-

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis and Future Directions

The current body of research establishes this compound as a promising anti-inflammatory agent with a defined mechanism of action involving the NF-κB/MAPK pathway. The more extensive studies on Ophiopogonin D suggest that this compound may possess a broader range of pharmacological activities that are yet to be explored.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound within the MAPK pathway.

-

Investigating the potential of this compound in other inflammatory conditions beyond acute lung injury.

-

Exploring whether this compound shares the anti-cancer, neuroprotective, and cardioprotective properties of Ophiopogonin D.

-

Conducting detailed dose-response studies to determine the IC50 values of this compound in various in vitro and in vivo models.

By building upon the foundational knowledge of this compound's anti-inflammatory effects and leveraging the insights gained from related ophiopogonins, the scientific community can further unlock the therapeutic potential of this natural compound.

References

-

This compound attenuates acute lung inflammation in Klebsiella p... - Ingenta Connect. (2023). Retrieved from [Link]

-

This compound attenuates acute lung inflammation in Klebsiella pneumonia mice by regulating RELA (v-rel reticuloendotheliosis viral oncogene homolog A (avian)). (2023). Retrieved from [Link]

-

Ophiopogonin D from Ophiopogon japonicas-induced USP25 Activity to Reduce Ferroptosis of Macrophage in Acute Lung Injury by the Inhibition of Bound Rac1 and Nox1 Complex. (2025). World Scientific Publishing. Retrieved from [Link]

-

Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma. (2021). Spandidos Publications. Retrieved from [Link]

-

Ophiopogonin D: review of pharmacological activity. (2024). Frontiers in Pharmacology. Retrieved from [Link]

-

The roles and mechanisms of the NF-κB signaling pathway in tendon disorders. (2024). Frontiers in Physiology. Retrieved from [Link]

-

Ophiopogonin D: review of pharmacological activity. (2024). ResearchGate. Retrieved from [Link]

-

This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. (2023). American Scientific Publishers. Retrieved from [Link]

-

This compound alleviates acute lung inflammation via NF- B/MAPK signaling pathway in a mouse model. (2023). Ingenta Connect. Retrieved from [Link]

-

(PDF) Ophiopogonin D: review of pharmacological activity. (2025). ResearchGate. Retrieved from [Link]

-

Anti-inflammatory Activities of Aqueous Extract from Radix Ophiopogon japonicus and Its Two Constituents. (2005). ResearchGate. Retrieved from [Link]

-

Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice. (2022). PubMed. Retrieved from [Link]

-

Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat. (2008). PubMed. Retrieved from [Link]

-

Identification of active compounds in Ophiopogonis Radix from different geographical origins by UPLC-Q/TOF-MS combined with GC-MS approaches. (2022). PLOS ONE. Retrieved from [Link]

-

Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2. (2022). Frontiers in Oncology. Retrieved from [Link]

-

Integrative metabolomics and transcriptomics profiling reveals differential expression of flavonoid synthesis in Ophiopogon japonicus (L. f.) Ker-Gawl. in adaptation to drought. (2023). PLOS ONE. Retrieved from [Link]

-

Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. (2017). BMC Complementary and Alternative Medicine. Retrieved from [Link]

-

Ophiopogonin D: review of pharmacological activity. (2024). Frontiers. Retrieved from [Link]

-

This compound alleviates acute lung inflammation via NF-κB/MAPK signaling pathway in a mouse model of Klebsiella pneumoniae. (2023). Materials Express. Retrieved from [Link]

-

Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents. (2005). Biological & Pharmaceutical Bulletin. Retrieved from [Link]

-

Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). MDPI. Retrieved from [Link]

-

INVESTIGATION AND COMPARISON OF ANTI-INFLAMMATORY ACTIVITIES OF DIFFERENT EXTRACTS OF CYMBOPOGON CITRATUS USING VARIOUS IN VIVO. (2018). Retrieved from [Link]

-

Extraction, purification, structural characterization, bioactivities, modifications and structure–activity relationship of polysaccharides from Ophiopogon japonicus: a review. (2022). Food & Function. Retrieved from [Link]

Sources

- 1. Ophiopogonin D: review of pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 3. ingentaconnect.com [ingentaconnect.com]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmrxiv.de [pharmrxiv.de]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anti-inflammatory activities of aqueous extract from Radix Ophiopogon japonicus and its two constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ophiopogonin A in Cancer Research: Mechanisms, Methodologies, and Future Prospects

Abstract: Ophiopogonin A, a steroidal glycoside derived from the tuber of Ophiopogon japonicus, is emerging as a compelling natural compound in oncology research. Traditionally utilized in Chinese medicine, rigorous scientific inquiry is now uncovering its multifaceted anti-cancer activities. This guide provides an in-depth review of this compound's mechanisms of action, a summary of preclinical evidence, detailed protocols for its investigation, and a perspective on future research directions. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound.

Introduction: The Profile of a Promising Natural Compound

This compound belongs to a class of C27 steroidal glycosides isolated from the root tuber of Ophiopogon japonicus, a perennial herb used for centuries in traditional medicine to treat conditions like inflammation and coughs.[1] Modern pharmacological studies have identified a spectrum of activities, including anti-inflammatory, cardiovascular protective, and neuroprotective effects.[2] However, its potent anti-neoplastic properties have garnered the most significant attention from the scientific community.[2][3] This guide will synthesize the current knowledge of this compound, focusing on its utility and application in cancer research.

Core Anticancer Mechanisms of this compound

This compound exerts its anti-tumor effects through a multi-pronged approach, targeting several dysregulated cellular processes that are hallmarks of cancer. This multi-target capability makes it a subject of intense study.

Induction of Apoptosis: Triggering Programmed Cell Death

A primary mechanism of this compound is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[4] Evidence shows it can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Caspase Activation: In human breast cancer (MCF-7) and laryngocarcinoma cells, this compound treatment leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[5][6] This caspase cascade culminates in the cleavage of key cellular substrates, dismantling the cell in a controlled manner.[4][7]

-

p53 Activation: In colorectal cancer cells, this compound has been shown to activate the tumor suppressor protein p53.[8][9] This activation is mediated by ribosomal proteins L5 and L11, which respond to cellular stress and stabilize p53, allowing it to halt the cell cycle and initiate apoptosis.[8][9]

Cell Cycle Arrest: Halting Cancer Proliferation

Uncontrolled proliferation is a fundamental characteristic of cancer. This compound effectively intervenes in the cell cycle to arrest this growth.

-

G2/M Phase Arrest: Studies in breast cancer MCF-7 cells demonstrate that this compound causes cell cycle arrest at the G2/M checkpoint.[5][10] This arrest is mechanistically linked to the downregulation of Cyclin B1, a key regulatory protein required for entry into mitosis.[5][6] By preventing cells from dividing, this compound curbs tumor expansion.

-

Inhibition of Cyclin-Dependent Kinases (CDKs): The compound also suppresses key cell cycle regulators, including Cyclin D1 and CDK4, which are crucial for the G1/S transition.[2][8]

Inhibition of Metastasis and Angiogenesis

The ability of cancer cells to metastasize is the primary cause of mortality. This compound has shown significant promise in inhibiting the processes of invasion, migration, and the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.

-

Downregulation of MMPs: In melanoma and laryngocarcinoma cells, this compound inhibits invasion and adhesion by downregulating matrix metalloproteinase-9 (MMP-9).[2][6] MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to break away from the primary tumor and invade surrounding tissues.

-

Suppression of EMT: Ophiopogonin B, a related compound, has been shown to reverse the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties.[11][12] This is achieved by increasing epithelial markers like E-cadherin and decreasing mesenchymal markers like N-cadherin.[12]

-

Anti-Angiogenic Effects: this compound has been found to attenuate the expression of angiogenesis biomarkers, suggesting it can interfere with the development of a tumor's blood supply.[13][14]

Modulation of Key Oncogenic Signaling Pathways

The anticancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are frequently hijacked by cancer cells to promote their growth and survival.

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancers like non-small cell lung carcinoma (NSCLC).[7][14] this compound substantially suppresses STAT3 activation, which in turn downregulates the expression of STAT3-regulated genes involved in anti-apoptosis, cell cycle progression, and angiogenesis.[7][13] This inhibitory effect is partly mediated by inducing oxidative stress within the cancer cells.[7]

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central node for cell survival and proliferation signals. This compound has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner, effectively shutting down this pro-survival pathway in colorectal and lung cancer cells.[3][8]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key mediator of inflammation, a process closely linked to cancer progression. This compound exerts anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory and oncogenic genes.[1][2][3]

Visualization of this compound's Impact on a Core Cancer Pathway

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Summary of Preclinical Evidence

Numerous in vitro and in vivo studies have validated the anti-cancer potential of this compound and its derivatives across various cancer types.

| Cancer Type | Model | Key Findings | Reference |

| Lung Cancer | A549, H460 cells; preclinical mouse model | Suppresses STAT3 signaling, induces apoptosis, reduces tumor growth in vivo.[7][13] | |

| Breast Cancer | MCF-7 cells | Inhibits proliferation, induces G2/M cell cycle arrest and apoptosis.[5][10] | |

| Colorectal Cancer | HCT116 cells | Activates p53 via ribosomal proteins, inhibits c-Myc expression.[8][9] | |

| Prostate Cancer | PC3, DU145 cells; xenograft model | Induces RIPK1-dependent apoptosis, significantly inhibits tumor growth in vivo.[15][16] | |

| Melanoma | MDA-MB-435 cells | Suppresses invasion and adhesion, downregulates MMP-9.[3][17] | |

| Laryngocarcinoma | AMC-HN-8 cells | Inhibits proliferation, increases caspase-3/9 activity, downregulates Cyclin B1.[6] |

Methodologies for this compound Research

For scientists aiming to investigate this compound, employing standardized and robust experimental protocols is crucial. The following are foundational assays to characterize its bioactivity.

Cell Viability and Proliferation Assay (MTT/CCK-8)

This protocol determines the dose-dependent cytotoxic effect of this compound on cancer cells.

Causality: The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells. A reduction in the conversion of MTT to formazan indicates reduced cell viability, either through cytotoxicity or anti-proliferative effects.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.[8]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (FITC), can identify these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[14]

Step-by-Step Protocol:

-

Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression or phosphorylation state of key proteins within pathways affected by this compound.

Causality: Western blotting allows for the specific detection of target proteins in a complex mixture. By probing with antibodies against total proteins (e.g., Akt, STAT3) and their phosphorylated forms (e.g., p-Akt, p-STAT3), one can directly assess whether this compound inhibits the activation of a specific signaling pathway.[13]

Step-by-Step Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-p-STAT3, anti-Cyclin B1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL (chemiluminescence) substrate and an imaging system.

-

Analysis: Quantify band intensities relative to a loading control (e.g., β-actin) to determine changes in protein levels.

Visualization of a Standard Experimental Workflow

Sources

- 1. Ophiopogonin D modulates multiple oncogenic signaling pathways, leading to suppression of proliferation and chemosensitization of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jcimjournal.com [jcimjournal.com]

- 6. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 [frontiersin.org]

- 10. Ophiopogonin D inhibits cell proliferation, causes cell cycle arrest at G2/M, and induces apoptosis in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin [jcancer.org]

- 12. Ophiopogonin B suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ophiopogonin D', a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Potential of Saponins from Ophiopogon japonicus

A Focused Analysis of Ophiopogonin A and a Comprehensive Review of Ophiopogonin D

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the therapeutic potential of steroidal saponins derived from the tuberous roots of Ophiopogon japonicus. While the user's query specified this compound, the current body of scientific literature is nascent, with promising but focused findings. In contrast, its structural analog, Ophiopogonin D, has been the subject of extensive investigation, revealing a broad spectrum of pharmacological activities.

This document is therefore structured in two parts. Part 1 directly addresses the known therapeutic potential of This compound , synthesizing the current data on its anti-inflammatory effects. Part 2 provides a comprehensive, in-depth analysis of Ophiopogonin D as a paradigm for the multi-target therapeutic promise of this class of compounds, covering its applications in oncology, inflammation, cardiovascular disease, neuroprotection, and metabolic disorders.

Part 1: this compound - State of the Science and Therapeutic Focus

This compound (OP-A) is a key steroidal glycoside isolated from Ophiopogon japonicus, a plant with a long history in traditional Chinese medicine for treating inflammatory conditions.[1][2] Current research into OP-A is concentrated on a singular but significant therapeutic application: the attenuation of acute lung injury.

Primary Indication: Acute Lung Inflammation

Emerging studies have identified OP-A as a potent agent in mitigating the severe inflammatory cascade associated with bacterial pneumonia, specifically in models of Klebsiella pneumoniae infection.[1][3] This gram-negative bacterium is a major cause of hospital-acquired pneumonia and is increasingly characterized by antibiotic resistance, making novel therapeutic strategies a clinical priority.[1]

In preclinical rat and mouse models, administration of OP-A has been shown to significantly reduce the pathological hallmarks of acute lung injury.[3][4] Key outcomes include the preservation of bronchial epithelial structure, reduced infiltration of inflammatory cells into the lung parenchyma, and a decrease in alveolar septum thickness.[3]

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

The anti-inflammatory efficacy of this compound is attributed to its modulation of central inflammatory signaling pathways. The primary mechanism involves the suppression of the NF-κB/MAPK signaling cascade .[1][4]

-

RELA Down-regulation: OP-A has been shown to down-regulate the expression of RELA, the p65 subunit of the NF-κB complex.[3] RELA is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.

-

NF-κB/MAPK Inhibition: By targeting this pathway, OP-A effectively blocks the downstream production of key inflammatory mediators. This leads to a marked reduction in pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), within both the bronchoalveolar lavage fluid (BALF) and serum.[1][4]

The proposed mechanism is visualized in the signaling pathway diagram below.

Quantitative Data Summary: Effects of this compound on Lung Inflammation

The following table summarizes the key quantitative findings from preclinical studies.

| Parameter Assessed | Model | Treatment Group | Result | Reference |

| Inflammatory Cell Count | K. pneumoniae mouse model | OP-A | Significantly reduced total inflammatory cells in BALF compared to injury model. | [1] |

| Pro-inflammatory Cytokines | K. pneumoniae mouse model | OP-A | Dramatically diminished levels of IL-1β, IL-6, and TNF-α in BALF. | [4] |

| Histopathological Score | K. pneumoniae rat model | OP-A (10 mg/kg) | Significantly lower lung pathological scores compared to injury model. | [3] |

| RELA Expression | K. pneumoniae rat model | OP-A | Down-regulated the expression of RELA in lung tissue. | [3] |

Experimental Protocol: In Vivo Model of Klebsiella pneumoniae-Induced Acute Lung Injury

This protocol describes a standard methodology for evaluating the efficacy of therapeutic agents like this compound against bacterial lung inflammation.

Objective: To induce acute lung injury in mice via intratracheal injection of Klebsiella pneumoniae and assess the therapeutic effect of this compound.

Materials:

-

C57BL/6 mice (male, 6-8 weeks old)

-

Klebsiella pneumoniae (e.g., ATCC 43816)

-

This compound (dissolved in a suitable vehicle, e.g., PBS)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Sterile saline or PBS

-

Animal intubation platform and sterile catheters

Methodology:

-

Bacterial Preparation: Culture K. pneumoniae overnight in Luria-Bertani (LB) broth. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

Animal Anesthesia: Anesthetize mice using the chosen method until they are non-responsive to a toe pinch.

-

Intratracheal Instillation: Place the anesthetized mouse on the intubation platform. Gently extend the neck and pull the tongue aside to visualize the trachea. Carefully insert a sterile catheter into the trachea.

-

Infection Induction: Instill a specific volume (e.g., 50 µL) of the bacterial suspension directly into the lungs. The control group receives sterile PBS.

-

Therapeutic Intervention: At a designated time point post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intraperitoneal injection). A vehicle control group should be included.

-

Monitoring and Endpoint: Monitor animals for signs of distress. At the study endpoint (e.g., 12 or 24 hours post-infection), euthanize the animals.

-

Sample Collection:

-